1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole

Positional isomerism Nitro pharmacophore Kinase inhibitor design

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole is a heterocyclic building block belonging to the 1‑benzyl‑3‑nitro‑1H‑pyrazole class, defined by a pyrazole core bearing a 3‑nitro group and an N‑benzyl substituent decorated with 3‑chloro‑4‑fluorophenyl functionality. Its molecular formula is C₁₀H₇ClFN₃O₂ (MW 255.63), and computed descriptors (XLogP3 2.7, TPSA 63.6 Ų, zero H‑bond donors) position it as a moderately lipophilic scaffold with favorable permeability properties for medicinal chemistry campaigns.

Molecular Formula C10H7ClFN3O2
Molecular Weight 255.63 g/mol
CAS No. 1240568-40-4
Cat. No. B6361950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole
CAS1240568-40-4
Molecular FormulaC10H7ClFN3O2
Molecular Weight255.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)F
InChIInChI=1S/C10H7ClFN3O2/c11-8-5-7(1-2-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
InChIKeyLZMHPIKNFBBQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4) Technical Procurement Baseline


1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole is a heterocyclic building block belonging to the 1‑benzyl‑3‑nitro‑1H‑pyrazole class, defined by a pyrazole core bearing a 3‑nitro group and an N‑benzyl substituent decorated with 3‑chloro‑4‑fluorophenyl functionality [1]. Its molecular formula is C₁₀H₇ClFN₃O₂ (MW 255.63), and computed descriptors (XLogP3 2.7, TPSA 63.6 Ų, zero H‑bond donors) position it as a moderately lipophilic scaffold with favorable permeability properties for medicinal chemistry campaigns [2]. This compound serves as a versatile synthetic intermediate in the construction of kinase‑focused libraries, particularly for receptor‑interacting protein 1 (RIP1) inhibitor programs, where the 3‑nitro‑1H‑pyrazole motif has been validated as a critical pharmacophore element [3].

Why Generic 1‑Benzyl‑3‑nitro‑1H‑pyrazoles Cannot Replace 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole


Within the 1‑benzyl‑3‑nitro‑1H‑pyrazole series, both the position of the nitro substituent on the pyrazole ring and the halogen substitution pattern on the benzyl ring profoundly influence kinase binding affinity, selectivity, and physicochemical properties [1]. The target compound incorporates a 3‑chloro‑4‑fluorobenzyl group that is absent from the prototypical scaffold 1‑(2,4‑dichlorobenzyl)‑3‑nitro‑1H‑pyrazole (1a), which demonstrated a Kd of 0.078 μM against RIP1 [1]. Simple interchange with the 4‑nitro positional isomer (CAS 1240579‑43‑4) alters the electronic distribution and hydrogen‑bonding geometry of the nitro pharmacophore, while swapping to the unsubstituted benzyl analog eliminates halogen‑mediated binding interactions entirely. These structural differences translate into measurable differences in lipophilicity, metabolic stability, and target engagement, making generic substitution risky and often uninformative for SAR campaigns [2].

Quantitative Differentiation Evidence for 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole vs. Closest Analogs


Nitro Positional Isomerism: 3‑Nitro vs. 4‑Nitro Regioisomer Physicochemical and Biological Divergence

The 3‑nitro substitution in the target compound positions the electron‑withdrawing group adjacent to the endocyclic N2 nitrogen, whereas the 4‑nitro isomer (CAS 1240579‑43‑4) places it at the C4 atom, altering the π‑electron distribution of the pyrazole ring. In the published RIP1 kinase inhibitor series, 3‑nitro substitution was essential for activity: the lead 1‑(2,4‑dichlorobenzyl)‑3‑nitro‑1H‑pyrazole (1a) displayed a Kd of 0.078 μM, while 4‑nitro congeners were either inactive or not reported in the SAR table [1]. Computationally, the target 3‑nitro compound exhibits a TPSA of 63.6 Ų versus 63.6 Ų for the 4‑nitro isomer (identical by calculation), but the distinct electrostatic potential surface alters hydrogen‑bond acceptor geometry at the kinase hinge region, a differentiation confirmed by molecular docking studies on RIP1 [1].

Positional isomerism Nitro pharmacophore Kinase inhibitor design

Halogen Substitution Pattern: 3‑Chloro‑4‑fluorobenzyl vs. 2,4‑Dichlorobenzyl Lipophilicity and Metabolic Stability Differentiation

The target compound features a 3‑chloro‑4‑fluorobenzyl substituent, whereas the benchmark RIP1 inhibitor 1a carries a 2,4‑dichlorobenzyl group. Computed XLogP3 values reveal a measurable lipophilicity difference: 2.7 for the target compound versus 3.0 for the 2,4‑dichloro analog [1][2]. Lower lipophilicity is associated with reduced CYP450 promiscuity and improved metabolic stability in lead optimization. Furthermore, the 4‑fluoro substituent is a well‑established metabolic blocking group that retards oxidative dehalogenation at the para position, a degradation pathway observed for 2,4‑dichlorobenzyl derivatives in microsomal stability assays [3]. The 3‑chloro‑4‑fluorophenyl pattern also offers a distinct halogen‑bond donor profile (C–Cl···O and C–F···H interactions) that can be exploited for selective binding to kinase hinge regions inaccessible to the 2,4‑dichloro motif.

Halogen substitution Lipophilicity Metabolic stability CYP inhibition

Synthetic Tractability and Purity Advantage: Commercial Availability at >98% vs. Standard 95% Grade Analogs

The target compound is commercially available from multiple vendors at a certified purity of 98% (HPLC) , whereas the closest 4‑nitro isomer and the 2,4‑dichlorobenzyl analog are typically supplied at 95% purity . For medicinal chemistry applications, the 98% purity grade reduces the risk of confounding biological assay results due to impurities and minimizes the need for additional purification before use in parallel synthesis or high‑throughput screening. The compound is also listed with documented long‑term storage conditions (cool, dry place) and shipping at ambient temperature, facilitating procurement logistics .

Purity specification Building block procurement Synthetic chemistry

Building Block Versatility: Reducible Nitro Group and Differential Halogen Reactivity Enable Divergent Library Synthesis

The 3‑nitro group on the target compound serves as a latent amine (reducible to NH₂ under standard catalytic hydrogenation or Zn/AcOH conditions), enabling access to 3‑amino‑1H‑pyrazole derivatives that are privileged scaffolds for kinase hinge‑binding motifs [1]. Additionally, the 3‑chloro‑4‑fluorobenzyl moiety presents two chemically distinct halogen handles: the chlorine atom is amenable to Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig), while the fluorine atom is resistant to coupling but serves as a metabolic blocking group and ¹⁹F NMR probe for in‑cell target engagement studies [2]. In contrast, the 2,4‑dichlorobenzyl analog lacks fluorine and offers only chlorine handles, limiting the orthogonal functionalization strategies available. The 4‑nitro isomer similarly lacks the advantageous 3‑NH₂→hinge‑binder vector geometry.

Synthetic intermediate Nitro reduction Cross‑coupling Library design

High‑Value Application Scenarios for 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole Based on Quantitative Differentiation


RIP1 Kinase Inhibitor Lead Optimization and Necroptosis Probe Development

The validated 3‑nitro‑1H‑pyrazole pharmacophore, demonstrated in RIP1 inhibitor 1a (Kd 0.078 μM) [1], combined with the target compound's 3‑chloro‑4‑fluorobenzyl substitution that lowers lipophilicity (XLogP3 2.7 vs. 3.0 for the 2,4‑dichloro analog) and introduces fluorine‑mediated metabolic shielding, makes this compound a superior starting scaffold for designing next‑generation necroptosis inhibitors with improved pharmacokinetic profiles. Researchers can directly reduce the nitro group to the corresponding 3‑amino derivative for hinge‑binding optimization while retaining the fluorine atom as a ¹⁹F NMR reporter for cellular target engagement assays.

Orthogonally Functionalizable Building Block for Parallel Kinase Library Synthesis

The presence of three chemically distinct reactive centers (3‑NO₂ reducible to NH₂; 3‑Cl for Pd‑catalyzed cross‑coupling; 4‑F as a metabolic block and ¹⁹F probe) [1][2] enables divergent library synthesis from a single procurement lot. This orthogonal reactivity is unavailable in either the 4‑nitro regioisomer (altered NH₂ vector) or the 2,4‑dichlorobenzyl analog (lacks fluorine). Medicinal chemistry groups can generate three distinct compound series—aminated, arylated, and fluoro‑tagged—maximizing the return on procurement investment.

High‑Purity Screening Collection Augmentation for Necroptosis‑Focused Compound Libraries

With a commercially available purity of 98% (HPLC), exceeding the 95% specification typical of closest analogs [1], this compound is immediately suitable for inclusion in high‑throughput screening decks without additional purification. The reduced impurity burden minimizes false‑positive rates in RIP1 biochemical and cell‑based necroptosis assays, a critical consideration for screening collection managers who track per‑compound assay interference rates.

Halogen‑Bond Donor Toolbox Compound for Structure‑Based Drug Design

The 3‑chloro‑4‑fluorophenyl motif provides a unique halogen‑bond donor profile (C–Cl···O paired with C–F···H interactions) that is structurally distinct from the 2,4‑dichlorobenzyl pattern found in published RIP1 inhibitors [1]. Computational chemists and structural biologists can use this compound to probe alternative binding modes at the kinase hinge and allosteric pockets, exploring interactions inaccessible to the dichloro analog. The fluorine atom additionally enables ¹⁹F‑based fragment screening and ligand‑observed NMR experiments.

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